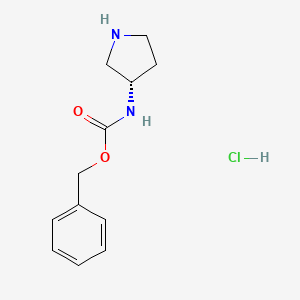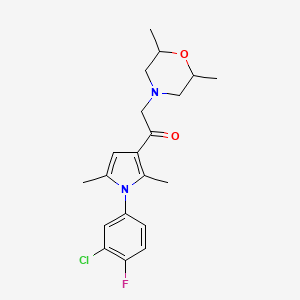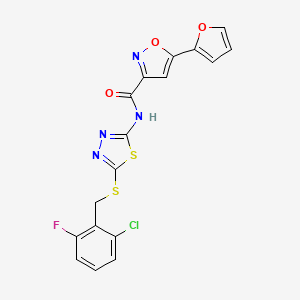![molecular formula C10H13ClN2O3S2 B2735407 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 923691-87-6](/img/structure/B2735407.png)
2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroacetyl group and a thien-2-ylsulfonyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(thien-2-ylsulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The thien-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products
Nucleophilic substitution: Formation of new derivatives with substituted amine or thiol groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound for studying the biological activity of piperazine derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may act as an electrophilic center, facilitating covalent binding to nucleophilic sites on target molecules. The thien-2-ylsulfonyl group may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Thien-2-ylsulfonyl)piperazine: Lacks the chloroacetyl group but retains the thien-2-ylsulfonyl group.
1-(Chloroacetyl)piperazine: Lacks the thien-2-ylsulfonyl group but retains the chloroacetyl group.
4-(Thien-2-ylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both the chloroacetyl and thien-2-ylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various research fields.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFXMUXSZGUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B2735325.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2735327.png)

![1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one](/img/structure/B2735330.png)
![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)
![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)


![10-(4-bromobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2735341.png)
![1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2735342.png)

